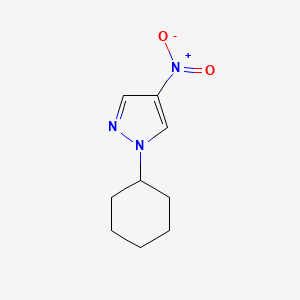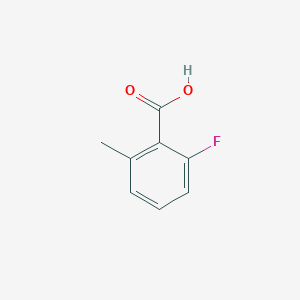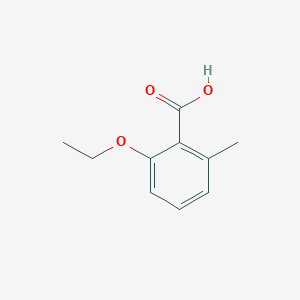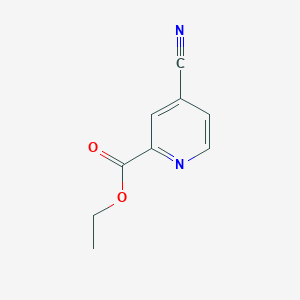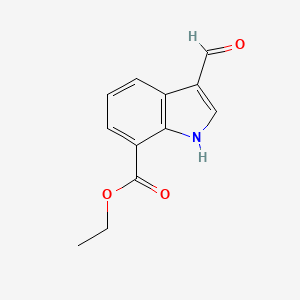
Ethyl-3-Formyl-1H-Indol-7-carboxylat
Übersicht
Beschreibung
Ethyl 3-formyl-1H-indole-7-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is a useful research chemical . The non-H atoms of the molecule are nearly coplanar .
Synthesis Analysis
The synthesis of ethyl 3-formyl-1H-indole-7-carboxylate and its derivatives have been key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular structure of ethyl 3-formyl-1H-indole-7-carboxylate is characterized by two intramolecular C—H⋯O hydrogen bonds. Pairs of the molecules are linked into centrosymmetric dimers via intermolecular C—H⋯π interactions. The dimers are stacked along the a axis with weak π–π interactions .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. They are important types of molecules and natural products and play a main role in cell biology .Physical and Chemical Properties Analysis
Ethyl 3-formyl-1H-indole-7-carboxylate has a molecular weight of 217.22 g/mol . It has a density of 1.293 and a boiling point of 411.1ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antimycobakterielle Aktivität
Indolderivate, einschließlich Ethyl-3-Formyl-1H-Indol-7-carboxylat, wurden synthetisiert und als In-vitro-Inhibitoren des Mycobacterium tuberculosis (Mtb)-Wachstums bewertet . Die Verbindungen waren wirksam gegen multiresistente Stämme, ohne Kreuzresistenz mit First-Line-Medikamenten .
Behandlung von Krebszellen
Indolderivate wurden als biologisch aktive Verbindungen zur Behandlung von Krebszellen eingesetzt . Sie haben in den letzten Jahren aufgrund ihrer verschiedenen biologisch wichtigen Eigenschaften zunehmend Aufmerksamkeit erregt .
Behandlung von Mikroben
Indolderivate wurden auch zur Behandlung von Mikroben verwendet . Ihre Anwendung in diesem Bereich ist Teil des breiteren Einsatzes dieser Verbindungen zur Bekämpfung verschiedener Arten von Störungen im menschlichen Körper .
Aldose-Reduktase-Inhibitoren
Einige Indolderivate wurden als Aldose-Reduktase-(ALR2)-Inhibitoren bewertet . Aldose-Reduktase ist ein Enzym, das am Glukosestoffwechsel beteiligt ist, und seine Hemmung kann bei der Behandlung von Komplikationen von Diabetes nützlich sein .
Aldehyd-Reduktase-Inhibitoren
Neben ALR2 wurden Indolderivate auch als Aldehyd-Reduktase-(ALR1)-Inhibitoren bewertet . ALR1 ist ein weiteres Enzym, das am Glukosestoffwechsel beteiligt ist, und seine Hemmung kann auch bei der Behandlung von Komplikationen von Diabetes nützlich sein .
Anti-HIV-Aktivität
Indolyl- und Oxochromenyl-Xanthenonderivate sollen eine Anti-HIV-1-Aktivität haben . Die molekularen Docking-Studien dieser Verbindungen wurden durchgeführt und deuten auf das Potenzial von Indolderivaten bei der Behandlung von HIV hin .
Wirkmechanismus
Target of Action
Ethyl 3-formyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions often involve electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole ring .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effects on these pathways lead to a broad spectrum of downstream effects.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Zukünftige Richtungen
Indole derivatives have attracted increasing attention in recent years due to their diverse pharmacological activities. They show various biologically vital properties and have potential as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives have attracted the attention of the chemical community .
Biochemische Analyse
Biochemical Properties
Ethyl 3-formyl-1H-indole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including ethyl 3-formyl-1H-indole-7-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, ethyl 3-formyl-1H-indole-7-carboxylate may interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
Ethyl 3-formyl-1H-indole-7-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression patterns . These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. In cancer cells, ethyl 3-formyl-1H-indole-7-carboxylate has been shown to inhibit cell growth and induce cell death, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-formyl-1H-indole-7-carboxylate involves its interaction with various biomolecules. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation . For instance, ethyl 3-formyl-1H-indole-7-carboxylate may inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-formyl-1H-indole-7-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 3-formyl-1H-indole-7-carboxylate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells . The exact temporal effects may vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of ethyl 3-formyl-1H-indole-7-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, ethyl 3-formyl-1H-indole-7-carboxylate may cause adverse effects, including toxicity and damage to normal tissues . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxic effects. Studies in animal models have provided valuable insights into the dosage-dependent effects of ethyl 3-formyl-1H-indole-7-carboxylate, guiding its potential use in clinical settings .
Metabolic Pathways
Ethyl 3-formyl-1H-indole-7-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolites can further influence cellular functions and contribute to the compound’s overall biological activity. Understanding the metabolic pathways of ethyl 3-formyl-1H-indole-7-carboxylate is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of ethyl 3-formyl-1H-indole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Studies have shown that ethyl 3-formyl-1H-indole-7-carboxylate can accumulate in tumor tissues, enhancing its anticancer effects .
Subcellular Localization
Ethyl 3-formyl-1H-indole-7-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it can interact with key biomolecules . Post-translational modifications and targeting signals play a crucial role in directing ethyl 3-formyl-1H-indole-7-carboxylate to its subcellular destinations. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl 3-formyl-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-5-3-4-9-8(7-14)6-13-11(9)10/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTDEDCNVFAAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591638 | |
| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927181-98-4 | |
| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927181-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


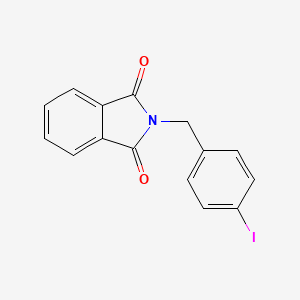
![Thieno[3,2-c]pyridin-4-amine](/img/structure/B1356683.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1356684.png)
![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)
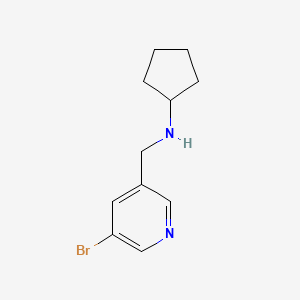
![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)




